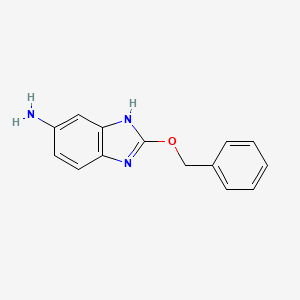
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound features a benzyloxy group attached to the benzimidazole core, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes using sodium metabisulfite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification processes are streamlined to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinone derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or zinc in dilute mineral acid.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Amino and alkyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, influencing various biological processes . The compound may exert its effects by modulating the activity of these targets, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Another benzylating reagent used under acidic conditions.
Uniqueness
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is unique due to its specific benzimidazole core structure combined with a benzyloxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-phenylmethoxy-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3O/c15-11-6-7-12-13(8-11)17-14(16-12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |
Clé InChI |
FZFRUWUDNIOILB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC3=C(N2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


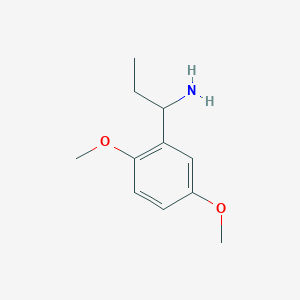
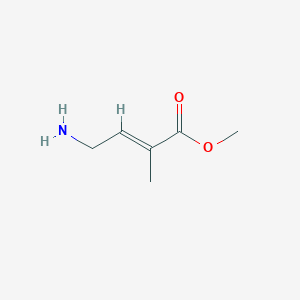
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
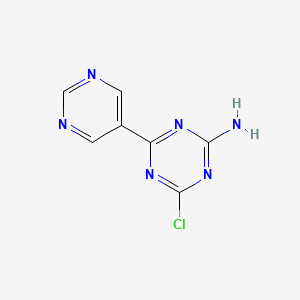


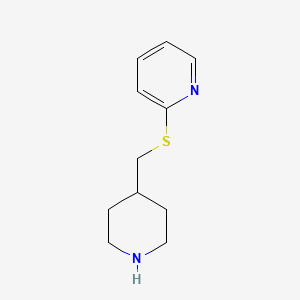
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

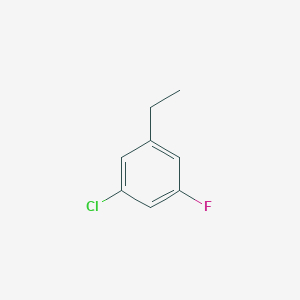
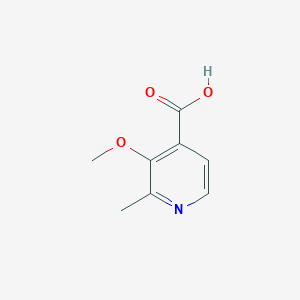
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
